Ligand-Dependent Regioselectivity Reversal
Ethyl phenylphosphinate exhibits ligand- and solvent-programmable regioselectivity in Pd-catalyzed addition to terminal alkynes—a property not available with diethyl phosphite or diphenylphosphine oxide under identical conditions. Using Pd-dppe complex in toluene yields Markovnikov addition products, whereas switching to tri-tert-butylphosphine ligand or ethanol solvent inverts regioselectivity to anti-Markovnikov addition [1]. This tunability enables divergent synthetic access from a single P-nucleophile without altering the phosphorus substrate.
| Evidence Dimension | Regioselectivity of terminal alkyne addition |
|---|---|
| Target Compound Data | Markovnikov addition (toluene/Pd-dppe); anti-Markovnikov addition (t-Bu3P ligand or EtOH solvent) |
| Comparator Or Baseline | Diethyl phosphite: does not exhibit ligand-switchable regioselectivity reversal under analogous Pd catalysis; Diphenylphosphine oxide: different regioselectivity profile in alkyne additions |
| Quantified Difference | Complete regioselectivity reversal (Markovnikov → anti-Markovnikov) achieved by ligand/solvent switch using identical ethyl phenylphosphinate substrate |
| Conditions | Pd catalyst, terminal alkynes (e.g., phenylacetylene), toluene or ethanol solvent, room temperature to mild heating |
Why This Matters
Procurement of ethyl phenylphosphinate enables divergent synthetic strategies (Markovnikov vs. anti-Markovnikov P-C bond formation) from a single phosphorus building block, whereas alternatives lack this ligand-programmable regioselectivity.
- [1] Nune SK, Tanaka M. Palladium-catalysed regioselective addition reaction of ethyl phenylphosphinate with terminal acetylenes: ligand- and solvent-dependent regioselectivity. Chem Commun. 2007;(27):2858-2860. View Source
